3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

Core Thiazolidine-2,4-dione Scaffold

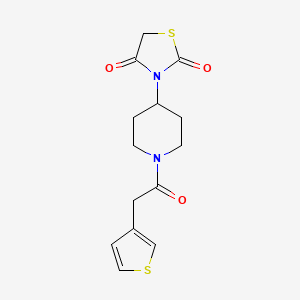

The thiazolidine-2,4-dione (TZD) core consists of a five-membered heterocyclic ring containing sulfur at position 1, nitrogen at position 3, and two ketone groups at positions 2 and 4. This scaffold is electron-rich due to the conjugated carbonyl groups, enabling resonance stabilization and interactions with biological targets such as peroxisome proliferator-activated receptor gamma (PPAR-γ). The planar geometry of the TZD ring facilitates π-π stacking and hydrogen bonding, critical for binding to enzymatic or receptor sites.

Substituents at the N3 and C5 positions of the TZD core are pivotal for modulating physicochemical and pharmacological properties. In 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, the N3 position is substituted with a piperidin-4-yl group, while the C5 position remains unmodified (Figure 1). This structural arrangement contrasts with classical TZD derivatives like pioglitazone and rosiglitazone, which feature aromatic substitutions at C5 for PPAR-γ agonism.

Table 1: Structural Comparison of Select TZD Derivatives

Piperidine and Thiophene-Acetyl Modifications

The piperidine ring at N3 introduces a saturated six-membered heterocycle with a secondary amine, which improves water solubility compared to purely aromatic substitutions. Molecular dynamics simulations of analogous piperidine-TZD hybrids suggest that the chair conformation of piperidine minimizes steric hindrance, allowing optimal orientation for target engagement. The thiophene-3-yl acetyl group attached to the piperidine nitrogen adds a heteroaromatic system with a sulfur atom, which enhances lipophilicity and potential thioether-mediated interactions.

The acetyl linker between piperidine and thiophene introduces rotatable bonds, increasing molecular flexibility. Computational analyses (e.g., SwissADME) of similar TZD derivatives indicate that 5–7 rotatable bonds balance conformational adaptability with metabolic stability. However, excessive flexibility in compounds like C3 and C5 (from ) may reduce bioavailability due to entropic penalties during binding.

Properties

IUPAC Name |

3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c17-12(7-10-3-6-20-8-10)15-4-1-11(2-5-15)16-13(18)9-21-14(16)19/h3,6,8,11H,1-2,4-5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEKCZIFEXACRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactionsThe final step involves the formation of the thiazolidine-2,4-dione ring, often through a cyclization reaction using thioglycolic acid and a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

2.2. Mechanisms of Reaction

The mechanisms of these reactions can vary significantly based on the substituents on the thiazolidine ring and the nature of the reactants. Key mechanisms include:

-

Nucleophilic Addition : The nucleophilic character of the sulfur atom in thiazolidines allows for various nucleophilic additions to carbonyl groups, facilitating the formation of more complex structures.

-

Cyclization Reactions : These reactions often lead to the formation of bicyclic compounds through intramolecular nucleophilic attacks. For example, when thiol groups are present, they can attack electrophilic centers in a cyclization step .

2.3. Reaction Conditions and Catalysts

Different conditions and catalysts can significantly influence the outcome of reactions involving thiazolidines:

-

Solvent Effects : The choice of solvent (e.g., ethanol, THF) can affect both the rate and yield of reactions. For instance, using ethanol in Knoevenagel condensation has been shown to enhance yields .

-

Catalytic Systems : Various catalysts such as potassium carbonate or Lewis acids (e.g., BF3·OEt2) have been employed to optimize reaction conditions and improve yields .

3.2. Biological Activity Data

Recent studies have indicated that derivatives of thiazolidine compounds exhibit significant biological activities:

| Compound | Activity Type | Reference |

|---|---|---|

| 5-Arylidene-thiazolidinedione | Anticancer | PMC5026645 |

| N-substituted thiazolidinediones | Antioxidant properties | MDPI Journal |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant anticancer properties. A study highlighted the synthesis of various thiazolidine derivatives, revealing that those containing thiophene rings showed potent activity against human cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A-549 (lung cancer) cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA synthesis and cell division, which are critical in cancer proliferation .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG-2 | 10 | DNA synthesis inhibition |

| Compound B | A-549 | 15 | Cell cycle arrest |

| 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione | HepG-2 & A-549 | TBD | TBD |

Antibacterial Properties

The antibacterial potential of thiazolidine derivatives has also been explored. Compounds similar to 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 2: Antibacterial Activity of Thiazolidine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 8 µg/mL | Cell wall disruption |

| Compound D | Escherichia coli | 16 µg/mL | Metabolic interference |

| 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione | TBD | TBD | TBD |

Pharmacological Insights

The pharmacological profile of thiazolidine derivatives suggests multiple mechanisms through which they exert their effects. These include:

- Inhibition of Enzymatic Activity : Many thiazolidines inhibit enzymes like carbonic anhydrase and histone deacetylases, which play roles in various diseases, including cancer.

- Interaction with Biological Targets : The heteroatoms in the thiazolidine ring can form interactions with key kinases involved in tumorigenesis and other pathological processes.

- Multi-target Approach : Compounds like 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione may act on multiple targets simultaneously, which can enhance their therapeutic efficacy while reducing the likelihood of resistance development.

Case Studies

Several case studies have documented the efficacy of thiazolidine derivatives:

- Study on HepG-2 Cells : A recent study demonstrated that a derivative similar to 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione exhibited an IC50 value lower than that of standard chemotherapeutics like cisplatin, indicating superior potency against liver cancer cells .

- Clinical Trials : Ongoing clinical trials are investigating the safety and efficacy profiles of thiazolidine-based compounds in treating various cancers and bacterial infections.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Thiophene-Substituted TZDs

- 4b (3-(Piperidin-1-ylmethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione) : This compound () has a thiophen-2-ylmethylene group at position 5 and a piperidinylmethyl group at position 3. In contrast, the target compound has a thiophen-3-yl group linked via acetyl-piperidine at position 4. The position of the thiophene substituent (2- vs. 3-yl) may influence electronic effects and steric interactions with target enzymes like COX-5. Docking studies showed 4b had moderate COX-2 inhibition (binding score: −8.2 kcal/mol) compared to Diclofenac (−9.1 kcal/mol) .

- 5-(Benzo[d][1,3]dioxol-5-ylmethylene) Derivatives : Compounds with arylidene substituents at position 5 (e.g., ) exhibit aldose reductase inhibition (IC₅₀: 0.8–4.2 µM). The absence of a 5-arylidene group in the target compound may redirect its activity toward other targets, such as PPAR-γ or acetylcholinesterase .

Piperidine/Acetyl-Linked TZDs

- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (): This derivative has a diisopropylaminoethyl group at position 3 and a 4-methoxybenzylidene group at position 5. The acetyl-piperidine group in the target compound may confer better solubility (due to reduced basicity) compared to the diisopropylaminoethyl chain.

Physicochemical Properties

- IR Spectroscopy : Expected C=O stretches (~1689 cm⁻¹), C-S (756 cm⁻¹), and aromatic C-H (3062 cm⁻¹) align with TZD analogs ().

- Solubility : The piperidine and acetyl groups may increase water solubility compared to purely aromatic derivatives (e.g., ’s benzylidene compounds).

- Melting Point : Predicted to range between 80–150°C, similar to piperidine-linked TZDs (: 83–85°C) .

Biological Activity

3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound belonging to the thiazolidinedione family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating metabolic disorders, antimicrobial infections, and inflammatory diseases. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiazolidine ring fused with a piperidine structure and a thiophene moiety. The general synthesis involves multiple steps, including the formation of the thiazolidine core and subsequent modifications to introduce the piperidine and thiophene groups. A typical synthetic route may follow these stages:

- Formation of Thiazolidine Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Piperidine : This can be done via nucleophilic substitution reactions.

- Acetylation with Thiophene : Utilizing thiophene-3-acetic acid in acylation reactions.

Antidiabetic Effects

Thiazolidinediones are primarily known for their role in managing type 2 diabetes mellitus. Research indicates that derivatives like 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione exhibit significant antihyperglycemic properties. In a study involving alloxan-induced diabetic rats, compounds with similar structures demonstrated a reduction in blood glucose levels by up to 69.55% compared to controls . The mechanism is believed to involve activation of peroxisome proliferator-activated receptors (PPARs), which regulate glucose metabolism and insulin sensitivity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinedione derivatives. For instance, compounds structurally related to 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione were tested against various bacterial strains using broth dilution methods. Results showed minimum inhibitory concentrations (MICs) as low as 3.91 mg/L, indicating potent antibacterial activity comparable to established antibiotics like oxacillin . The structure–activity relationship (SAR) analysis suggests that these compounds may act through multiple mechanisms, including disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

Thiazolidinediones have also been recognized for their anti-inflammatory effects. They inhibit key enzymes involved in inflammatory pathways, such as lipoxygenases and cyclooxygenases. In vitro assays demonstrated that derivatives can significantly reduce lipoxygenase activity, which is crucial in mediating inflammatory responses . The antioxidant activity of these compounds was assessed using DPPH and ABTS methods, showing promising results that further support their therapeutic potential against oxidative stress-related conditions .

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats treated with 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, significant reductions in fasting blood glucose levels were observed after 30 days of treatment. The compound was well-tolerated with no adverse effects noted on liver or kidney function markers.

Case Study 2: Antimicrobial Assessment

A series of thiazolidinedione derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Among them, one derivative exhibited an MIC lower than that of standard treatments, suggesting its potential as a new antibiotic candidate.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what reaction parameters critically influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation between piperidine derivatives and thiazolidinedione precursors. Key steps include:

- Acetylation : Reacting thiophene-3-carboxylic acid with piperidine derivatives under DCC/DMAP coupling conditions to form the acetyl-piperidine intermediate.

- Cyclization : Using 2-mercaptoacetic acid (or similar thiol reagents) to form the thiazolidine-2,4-dione ring via nucleophilic attack and dehydration .

- Optimization : Solvent-free conditions with β-cyclodextrin-SO3H as a catalyst improve regioselectivity and reduce reaction time (yields ~75–85%) .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

- Methodological Answer :

- NMR : Use - and -NMR to verify the thiophene acetyl group (δ 7.2–7.4 ppm for thiophene protons) and thiazolidinedione carbonyl signals (δ 170–175 ppm) .

- IR : Confirm C=O stretching vibrations (1680–1750 cm) and S-C-N bonds (650–750 cm) .

- Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., m/z 365.2 for CHNOS) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .

- Antioxidant Potential : Employ DPPH radical scavenging assays (IC values < 50 µg/mL indicate significant activity) .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s pharmacological profile?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., PPAR-γ for antidiabetic activity). Focus on hydrogen bonding between the thiazolidinedione ring and Arg288/His449 residues .

- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with bioactivity to design derivatives with enhanced potency .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Formulation Adjustments : Use nano-encapsulation (e.g., liposomes) to improve bioavailability if poor solubility is observed .

Q. Which advanced purification techniques address stereochemical challenges in related compounds?

- Methodological Answer :

- Chiral Chromatography : Employ Chiralpak® IA columns with hexane:isopropanol (90:10) to resolve enantiomers. Validate purity via X-ray crystallography (e.g., CCDC deposition codes) .

Q. How do solvent systems and catalysts influence regioselectivity in thiazolidinone synthesis?

- Methodological Answer :

- Green Chemistry Approaches : β-cyclodextrin-SO3H in solvent-free conditions reduces byproducts (e.g., <5% dimerization) compared to traditional DMF-based methods .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor ring closure but may require higher temperatures (80–100°C) .

Q. What methodologies assess environmental stability and degradation pathways?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound at varying pH (2–12) and monitor degradation via HPLC-MS. Thiophene cleavage is predominant under alkaline conditions .

- Photodegradation : Use UV-Vis irradiation (254 nm) to simulate sunlight exposure; identify breakdown products (e.g., thiophene-3-acetic acid) using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.